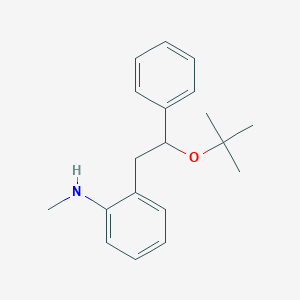![molecular formula C20H33NO5Si B12639420 Triethoxy[1-(4-nitrophenyl)oct-1-en-2-yl]silane CAS No. 921200-41-1](/img/structure/B12639420.png)
Triethoxy[1-(4-nitrophenyl)oct-1-en-2-yl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethoxy[1-(4-nitrophenyl)oct-1-en-2-yl]silane is a chemical compound known for its unique structure and properties It is characterized by the presence of a silane group attached to an oct-1-en-2-yl chain, which is further substituted with a 4-nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy[1-(4-nitrophenyl)oct-1-en-2-yl]silane typically involves the reaction of 1-(4-nitrophenyl)oct-1-en-2-ol with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common catalysts used in this reaction include platinum or palladium complexes, which facilitate the hydrosilylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrosilylation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and catalyst concentration, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
Triethoxy[1-(4-nitrophenyl)oct-1-en-2-yl]silane can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used to replace the ethoxy groups.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted silanes with various functional groups.
科学的研究の応用
Triethoxy[1-(4-nitrophenyl)oct-1-en-2-yl]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes.
Biology: Employed in the modification of biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants.
作用機序
The mechanism of action of Triethoxy[1-(4-nitrophenyl)oct-1-en-2-yl]silane involves its interaction with various molecular targets and pathways. The silane group can form covalent bonds with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. This property is exploited in surface modification and functionalization applications. Additionally, the nitrophenyl group can participate in electron transfer reactions, making it useful in redox chemistry.
類似化合物との比較
Similar Compounds
Triethoxy(octyl)silane: Lacks the nitrophenyl group, making it less reactive in redox reactions.
Triethoxy(phenyl)silane: Contains a phenyl group instead of the oct-1-en-2-yl chain, resulting in different physical and chemical properties.
Triethoxy(4-nitrophenyl)silane: Similar structure but lacks the oct-1-en-2-yl chain, affecting its reactivity and applications.
Uniqueness
Triethoxy[1-(4-nitrophenyl)oct-1-en-2-yl]silane is unique due to the presence of both the nitrophenyl group and the oct-1-en-2-yl chain. This combination imparts distinct reactivity and properties, making it suitable for a wide range of applications in various fields of research and industry.
特性
CAS番号 |
921200-41-1 |
|---|---|
分子式 |
C20H33NO5Si |
分子量 |
395.6 g/mol |
IUPAC名 |
triethoxy-[1-(4-nitrophenyl)oct-1-en-2-yl]silane |
InChI |
InChI=1S/C20H33NO5Si/c1-5-9-10-11-12-20(27(24-6-2,25-7-3)26-8-4)17-18-13-15-19(16-14-18)21(22)23/h13-17H,5-12H2,1-4H3 |
InChIキー |
ITWRIARXJSBWBU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=CC1=CC=C(C=C1)[N+](=O)[O-])[Si](OCC)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-6',7'-dimethyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide](/img/structure/B12639339.png)
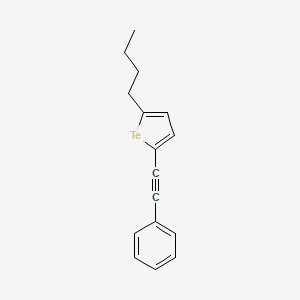
![3-{5-[(Morpholin-4-yl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl}propanoic acid](/img/structure/B12639358.png)
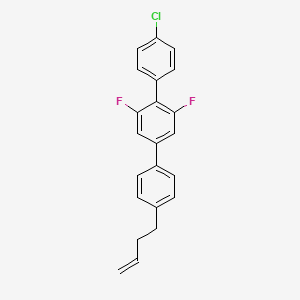
![6-(3-aminopropyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one](/img/structure/B12639367.png)
![(3,4-Dimethoxy-phenyl)-[4-(4-hydroxy-3,5-dimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B12639384.png)
![2-Amino-5-{[(3,6-dibromopyridin-2-yl)amino]methyl}phenol](/img/structure/B12639390.png)
![Ethyl 4-oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carboxylate](/img/structure/B12639391.png)
![N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride](/img/structure/B12639392.png)
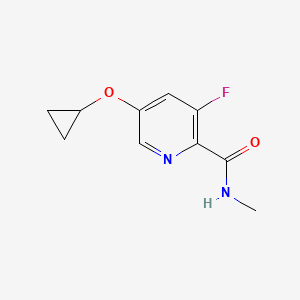
![N-cyclopropyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B12639402.png)
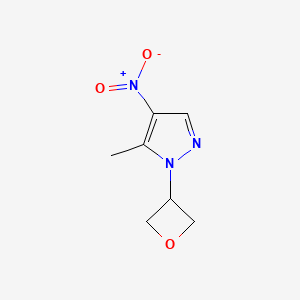
![9-Bromobenzo[h]isoquinoline-6-carboxylic acid](/img/structure/B12639406.png)
